molecular formula C19H19Cl2N3O5 B14812796 N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide

N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B14812796
M. Wt: 440.3 g/mol
InChI Key: YSLQBOOUMDNRKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by hydrazinolysis and subsequent acetylation with 2-methoxyphenoxyacetyl chloride . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Properties

Molecular Formula

C19H19Cl2N3O5

Molecular Weight

440.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C19H19Cl2N3O5/c1-28-15-4-2-3-5-16(15)29-11-19(27)24-23-18(26)9-8-17(25)22-14-7-6-12(20)10-13(14)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

YSLQBOOUMDNRKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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